molecular formula C19H21N3O4S2 B11431004 3-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

3-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11431004
M. Wt: 419.5 g/mol
InChI Key: PIZJKVORMHDRQA-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the methoxyphenyl group and the morpholinyl-oxoethylthio substituent. Common reagents and conditions include:

    Starting Materials: Thienopyrimidine derivatives, 4-methoxyphenyl compounds, morpholine, and oxoethylthio reagents.

    Reaction Conditions: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Methoxyphenyl Compounds: Molecules containing the methoxyphenyl group with different functional groups.

    Morpholinyl Compounds: Compounds featuring the morpholine ring with various substituents.

Uniqueness

3-(4-METHOXYPHENYL)-2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H21N3O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H21N3O4S2/c1-25-14-4-2-13(3-5-14)22-18(24)17-15(6-11-27-17)20-19(22)28-12-16(23)21-7-9-26-10-8-21/h2-5H,6-12H2,1H3

InChI Key

PIZJKVORMHDRQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCOCC4

Origin of Product

United States

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